molecular formula C48H81NO39 B068551 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin CAS No. 189307-64-0

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Cat. No.: B068551
CAS No.: 189307-64-0
M. Wt: 1296.1 g/mol
InChI Key: UCNMOVNZUVXILW-OJHPOGNJSA-N
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Description

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is a strategically mono-functionalized derivative of gamma-cyclodextrin, engineered to provide enhanced capabilities in molecular recognition and supramolecular chemistry. Its primary research value lies in its application as a chiral selector for the separation and analysis of enantiomers in analytical techniques such as Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC). The single amino group at the 3A-position, with defined (2AS,3AS) stereochemistry, provides a specific, positively charged anchor point at neutral to acidic pH, enabling covalent immobilization onto solid supports (e.g., silica gel for chiral stationary phases) or further functionalization to create tailored selectors. This modification allows the compound to form stable host-guest inclusion complexes with a wide range of hydrophobic molecules, including pharmaceutical compounds, while simultaneously introducing electrostatic and hydrogen-bonding interactions. This dual mechanism significantly improves chiral resolution for acidic and neutral analytes. Beyond separations, this derivative is a key building block in drug delivery research, where its cavity can encapsulate poorly soluble drugs to enhance bioavailability, and its amino group facilitates the conjugation of targeting ligands, polymers, or fluorescent probes for the development of advanced nanocarriers and diagnostic sensors. This makes it an indispensable tool for researchers in pharmaceutical sciences, analytical chemistry, and materials science.

Properties

IUPAC Name

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNMOVNZUVXILW-OJHPOGNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H81NO39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468152
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189307-64-0
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Monotosylation of γ-Cyclodextrin

The synthesis begins with monotosylation of γ-CD at the 6A-hydroxyl group. This step introduces a tosyl (-OTs) leaving group, enabling subsequent nucleophilic substitution. The reaction occurs under alkaline conditions (pH 10–12) using p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine at 0–5°C for 24–48 hours. Excess TsCl is avoided to prevent polysubstitution. The product, 6A-O-tosyl-γ-CD, is isolated via column chromatography with yields of 65–75%.

Table 1: Optimization of Monotosylation Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature0–5°C7095
Reaction Time24–48 hours6893
Molar Ratio (TsCl:CD)1.2:17597

Amination via Nucleophilic Substitution

The tosyl group is displaced by ammonia or amines in aqueous or polar aprotic solvents. For 3A-Amino-γ-CD, the reaction employs aqueous ammonia (25–30% w/v) at 60–80°C for 72 hours. Alternative amines (e.g., ethylenediamine) require lower temperatures (40–50°C) to minimize side reactions. Post-reaction purification involves dialysis against deionized water and lyophilization, achieving 80–85% purity.

Critical Factors :

  • Solvent Choice : Dimethylformamide (DMF) enhances reactivity but complicates purification.

  • Amine Concentration : Excess ammonia (5–10 eq.) drives complete substitution.

Enzymatic Precursor Synthesis for Sustainable Production

Cellulose-to-γ-CD Conversion

Recent advancements utilize non-food cellulose as a feedstock for γ-CD synthesis. An ATP-free enzymatic cascade converts cellulose to cellobiose, then to γ-CD via cyclodextrin glucanotransferase (CGTase) from Evansella clarkii. Key enzymes include cellobiohydrolase (CBHI), cellobiose phosphorylase (CBP), and polyphosphate glucokinase (PPGK).

Table 2: Enzymatic Cascade Performance

StepEnzymeConversion Rate (%)γ-CD Purity (%)
Cellulose → CellobioseCBHI + CBP91.5N/A
Cellobiose → γ-CDCGTase + PPGK10095.8

Advantages Over Traditional Methods

  • Sustainability : Eliminates starch-based precursors, reducing costs by 40%.

  • Selectivity : The CGTase variant produces γ-CD with 97% selectivity (vs. 89% for starch-based routes).

Industrial-Scale Production and Purification

Large-Scale Reaction Optimization

Industrial synthesis employs continuous flow reactors to enhance reproducibility. Key parameters:

  • Temperature Control : 50°C ± 2°C for amination.

  • Residence Time : 6–8 hours for monotosylation, 48 hours for amination.

  • Automated pH Adjustment : Maintains pH 10–12 during monotosylation.

Purification Techniques

  • Chromatography : Hydrophilic interaction liquid chromatography (HILIC) resolves mono-substituted derivatives from unreacted γ-CD.

  • Crystallization : Ethanol-water mixtures (70:30 v/v) yield crystals with >99% purity.

Table 3: Industrial Process Metrics

MetricLaboratory ScaleIndustrial Scale
Annual Output10 kg5,000 kg
Cost per Gram$220$45
Purity85%99%

Comparative Analysis of Synthesis Routes

Chemical vs. Enzymatic Methods

  • Yield : Enzymatic routes achieve 95.8% γ-CD purity vs. 75% for chemical methods.

  • Environmental Impact : Enzymatic processes reduce organic solvent use by 90%.

  • Scalability : Chemical synthesis is more readily scaled due to established infrastructure.

Challenges and Solutions

  • Byproduct Formation : Polysubstituted derivatives are minimized using stoichiometric TsCl ratios.

  • Enzyme Stability : Immobilized CGTase retains 80% activity after 10 cycles .

Chemical Reactions Analysis

Types of Reactions

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclodextrin derivatives with altered chemical and physical properties, which can be tailored for specific applications .

Scientific Research Applications

Applications in Drug Delivery Systems

One of the most significant applications of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is in drug delivery systems . Its properties enhance the solubility and stability of poorly soluble drugs, leading to improved bioavailability.

Case Study: Encapsulation of Hydrophobic Drugs

Research has demonstrated that this cyclodextrin derivative can encapsulate hydrophobic drugs effectively. For instance, studies have shown that it can significantly increase the solubility of compounds like curcumin and paclitaxel, which are known for their poor aqueous solubility. By forming inclusion complexes, the compound not only enhances solubility but also protects the active ingredients from degradation .

Food Industry Applications

In the food industry, this compound is used as a food additive to improve flavor stability and control the release of flavors in food products. This application enhances consumer taste experiences and prolongs shelf life.

Table: Food Applications of Cyclodextrins

Application TypeDescription
Flavor StabilizationEnhances the stability of volatile flavor compounds.
Controlled ReleaseRegulates the release of flavors during consumption.
Texture ImprovementModifies texture by encapsulating fat-soluble ingredients.

Cosmetic Formulations

In cosmetics, this compound serves as a stabilizer and carrier for active ingredients. Its ability to improve skin absorption makes it crucial for enhancing the effectiveness of skincare products.

Case Study: Enhanced Skin Absorption

Research indicates that formulations containing this compound show improved penetration of active ingredients such as vitamins and antioxidants into the skin, thereby enhancing their efficacy .

Environmental Remediation

The compound has potential applications in environmental science for pollutant removal from water sources. It can form complexes with various contaminants, aiding in their extraction and degradation.

Example: Heavy Metal Removal

Studies have shown that this cyclodextrin derivative can effectively bind heavy metals such as lead and cadmium from contaminated water sources, facilitating their removal through adsorption processes .

Research and Development

In academic and industrial research settings, this compound is utilized as a versatile tool for studying molecular interactions and developing new materials.

Applications in Nanotechnology

It plays a significant role in nanotechnology by serving as a host molecule in supramolecular chemistry for the formation of inclusion complexes with guest molecules .

Mechanism of Action

The mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin allows it to encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment. This property is exploited in various applications, such as drug delivery, where the compound can enhance the solubility and stability of hydrophobic drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Amino-Modified Cyclodextrins

Property α-CD-NH₂ (6 units) β-CD-NH₂ (7 units) γ-CD-NH₂ (8 units)
Cavity Diameter ~5.7 Å ~7.8 Å ~9.5 Å
Amino Group Position 3A position 3A position 3A position
Solubility Moderate (enhanced by –NH₂) High (optimal cavity/size ratio) High (large cavity improves miscibility)
Primary Applications Small-molecule encapsulation, chromatography Electrochemical sensors (e.g., PCBs), drug delivery Chiral separations, large-molecule encapsulation
Cost & Availability High (limited industrial use) Low (widely synthesized) Very high (specialized synthesis)

Key Research Findings

Host-Guest Interactions: β-CD-NH₂ is extensively studied for PCB detection due to its cavity size matching planar aromatic structures. Its hydrophobic cavity forms stable inclusion complexes with PCBs, reducing electrochemical signal interference . α-CD-NH₂’s smaller cavity limits its utility to small molecules (e.g., temozolomide in drug delivery) .

Electrochemical Performance: β-CD-NH₂/SnS₂-modified electrodes achieve a PCB detection limit of 5 μM with 88% stability over seven days .

Chiral Separations: γ-CD-NH₂’s size and chirality enable resolution of complex enantiomers in pharmaceuticals, a feature less pronounced in α- and β-CD derivatives .

Synthesis Challenges :

  • γ-CD-NH₂ synthesis faces hurdles in regioselective amination and purification, leading to lower yields (~90% purity) compared to β-CD-NH₂ (>97% purity) .

Data Tables

Table 2: Comparative Electrochemical Sensor Performance

CD Type Analyte Linear Range (μM) Detection Limit (μM) Stability (%) Reference
β-CD-NH₂/SnS₂ PCBs 0.625–80 5 88 (7 days)
α-CD-NH₂ Temozolomide 10–100 2.5 75 (5 days)
γ-CD-NH₂

Biological Activity

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin (3A-Amino-γ-CyD) is a modified cyclodextrin that has garnered attention due to its unique structural properties and biological activities. Cyclodextrins are cyclic oligosaccharides composed of glucose units, known for their ability to form inclusion complexes with various guest molecules. This article delves into the biological activity of 3A-Amino-γ-CyD, exploring its mechanisms of action, biochemical properties, and applications in various fields.

Structural Characteristics

The structural modification of 3A-Amino-γ-CyD involves the substitution of one glucose unit in the gamma-cyclodextrin ring with an altro-pyranose unit featuring an amino group at the 3A position. This modification enhances its solubility and interaction capabilities, making it an effective host for guest molecules. The compound is characterized by its ability to encapsulate hydrophobic compounds within its hydrophobic cavity while maintaining a hydrophilic exterior.

Host-Guest Interaction

The primary mechanism of action for 3A-Amino-γ-CyD is through host-guest complex formation. The amino group facilitates interactions with various biomolecules, enhancing the solubility and stability of poorly soluble drugs. This property is particularly valuable in pharmaceutical applications, where improved bioavailability can significantly impact therapeutic efficacy.

Biochemical Pathways

In biochemical reactions, 3A-Amino-γ-CyD plays a significant role in forming inclusion complexes with guest molecules in both aqueous and solid states. The molecular interactions are primarily driven by hydrophobic effects and hydrogen bonding, allowing for the selective encapsulation of target compounds.

Pharmacokinetics

Cyclodextrins, including 3A-Amino-γ-CyD, are known to enhance drug solubility and stability. For instance, studies have shown that this compound can improve the solubility of hydrophobic drugs like ibuprofen through the formation of stable inclusion complexes.

Cellular Effects

Research indicates that cyclodextrins can influence cell function by interacting with cell membranes. The incorporation of amino groups in 3A-Amino-γ-CyD enhances its ability to modulate cellular processes, potentially affecting drug delivery systems and therapeutic outcomes .

Case Studies

  • Drug Delivery Applications : A study demonstrated that 3A-Amino-γ-CyD effectively enhanced the solubility and bioavailability of ibuprofen through complexation, showcasing its potential as a drug delivery agent.
  • Chiral Recognition : Another investigation highlighted the use of 3A-Amino-γ-CyD as a chiral selector in electrokinetic chromatography for separating enantiomers, indicating its utility in analytical chemistry .

Research Findings

Recent studies have characterized the structural properties of 3A-Amino-γ-CyD using NMR spectroscopy, revealing detailed information about its hydrogen-bonding network and adaptability as a host molecule . The pKa values obtained from titration experiments suggest that the amino group can participate in protonation-deprotonation reactions under physiological conditions, further influencing its biological activity.

Pharmaceutical Industry

The ability to form inclusion complexes makes 3A-Amino-γ-CyD valuable in pharmaceutical formulations aimed at enhancing drug delivery systems. Its application extends to improving the solubility and stability of various therapeutic agents.

Material Science

In material science, this cyclodextrin derivative serves as a scaffold for hetero-functionalization, allowing for the development of novel materials with tailored properties .

Q & A

Q. What structural features of 3A-amino-3A-deoxy-γ-cyclodextrin enable host-guest interactions, and how are these leveraged in experimental design?

The compound’s cyclic glucose arrangement contains a hydrophobic cavity (diameter ~8–10 Å for γ-cyclodextrin) and an amino group at the 3A position, enabling selective inclusion complexation via hydrogen bonding, hydrophobic effects, and electrostatic interactions . To design host-guest experiments, researchers should match guest molecule size/shape to the cavity, optimize pH to modulate amino group protonation (affecting charge and binding selectivity), and use techniques like UV-Vis titration or fluorescence spectroscopy to quantify binding constants .

Q. How is this modified cyclodextrin applied in chiral separation, and what parameters optimize resolution?

The amino group enhances chiral recognition by interacting with enantiomers’ functional groups. For chromatography, use a chiral stationary phase functionalized with γ-cyclodextrin derivatives. Key parameters include:

  • Mobile phase composition (e.g., aqueous buffers for protonated amino groups).
  • Temperature control to stabilize inclusion complexes.
  • Flow rate adjustments to balance resolution and run time .

Q. What methodological considerations are critical for drug delivery applications using this cyclodextrin?

Encapsulation efficiency depends on drug hydrophobicity and cavity compatibility. Methods include:

  • Phase solubility studies to determine stoichiometry and stability constants.
  • Dynamic light scattering (DLS) to assess nanoparticle size when forming drug-loaded supramolecular assemblies.
  • In vitro release assays under physiological pH/temperature to evaluate controlled release .

Q. What synthesis and purification strategies ensure high-purity 3A-amino-3A-deoxy-γ-cyclodextrin?

Post-synthetic modification of native γ-cyclodextrin via reductive amination is common. Purification steps involve:

  • Size-exclusion chromatography to remove unreacted precursors.
  • HPLC with evaporative light scattering detection (ELSD) to confirm purity (>90% by area%) .
  • Lyophilization to maintain stability, as the compound is hygroscopic .

Q. Which analytical techniques are most effective for characterizing inclusion complexes?

  • NMR spectroscopy : ROESY experiments identify close proton-proton contacts between host and guest .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • X-ray diffraction : Resolves crystal structures of stable complexes .

Advanced Research Questions

Q. How is 3A-amino-3A-deoxy-γ-cyclodextrin integrated into electrochemical sensors, and what performance metrics are achievable?

The compound is combined with semiconductors (e.g., SnS₂) to modify screen-printed carbon electrodes (SPCEs). Methods include:

  • Drop-casting cyclodextrin/SnS₂ dispersions onto SPCEs.
  • Electrochemical impedance spectroscopy (EIS) to validate enhanced electron-transfer rates.
  • Differential pulse voltammetry (DPV) for detecting pollutants like polychlorinated biphenyls (PCBs) with detection limits as low as 0.1 nM .

Q. How do complexation constants for carboxylic acids vary with structural modifications of the cyclodextrin?

Potentiometric titration studies reveal that the amino group’s protonation state (pH-dependent) significantly impacts binding. For example:

  • Benzoic acid : Log K = 2.04 (protonated γ-CD) vs. 1.28 (neutral form).
  • Steric effects : Bulky guests like 2-phenylpropanoate show lower K values due to cavity mismatch. Compare results with β-cyclodextrin derivatives to assess cavity size selectivity .

Q. What strategies enhance the stability of supramolecular materials fabricated with this cyclodextrin?

  • Cross-linking : Use epichlorohydrin to polymerize cyclodextrin units into hydrogels.
  • Hybrid composites : Integrate with metal-organic frameworks (MOFs) for improved thermal stability.
  • Cryo-TEM imaging : Validate nanostructure morphology and uniformity .

Q. How should researchers address contradictions in reported complexation data across studies?

Discrepancies often arise from solvent polarity, ionic strength, or cyclodextrin derivative purity. Mitigation strategies include:

  • Standardizing buffer conditions (e.g., 0.1 M KCl for ionic strength control).
  • Validating purity via HPLC-CAD before experiments.
  • Comparing data with structurally analogous hosts (e.g., 6A-amino-β-cyclodextrin) to isolate amino group positioning effects .

Q. How do structural variants (α, β, γ) of amino-modified cyclodextrins impact host-guest selectivity?

Cavity size dictates applicability:

  • γ-cyclodextrin : Accommodates larger guests (e.g., steroids, PCBs) due to its 8-glucose-unit structure.
  • Amino group placement : The 3A position in γ-CD vs. 6A in β-CD alters steric and electronic interactions, as shown in enantiomer resolution studies .

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